molecular formula C21H18ClN3OS B2481187 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide CAS No. 897458-62-7

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2481187
CAS No.: 897458-62-7
M. Wt: 395.91
InChI Key: UIHYUWXEYZIUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-phenylethyl substituent, distinguishing it from structurally related analogs. The compound’s synthesis likely follows routes analogous to those reported for related imidazo[2,1-b]thiazoles, involving condensation of substituted phenacyl bromides with aminothiazole derivatives, followed by functionalization of the acetamide side chain .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-17-8-6-16(7-9-17)19-13-25-18(14-27-21(25)24-19)12-20(26)23-11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYUWXEYZIUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation . The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound vs. 5l: While the target compound’s activity remains uncharacterized, its structural analog 5l demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) . The 4-chlorophenyl group and piperazinyl-methoxybenzyl substituent in 5l are critical for VEGFR2 inhibition (5.72% at 20 µM) and selectivity toward cancer cells .
  • Role of Chlorophenyl Group: Compounds retaining the 4-chlorophenyl moiety (e.g., 5f, 5g, 5l) consistently show enhanced activity compared to non-halogenated analogs, likely due to improved target binding via hydrophobic interactions .

Selectivity Profiles

  • Tissue Specificity: Derivatives with extended substituents (e.g., 5l) exhibit marked selectivity for MDA-MB-231 over HepG2 cells (22.6 µM vs. 1.4 µM), whereas simpler analogs like 5j show broader cytotoxicity . This suggests that the 2-phenylethyl group in the target compound may confer unique selectivity patterns.

Biological Activity

The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3OSC_{21}H_{20}ClN_3OS, with a molecular weight of approximately 437.92 g/mol. The structural characteristics include:

  • A fused imidazole and thiazole ring system.
  • A chlorophenyl substituent at the 6-position of the imidazole ring.
  • An acetamide linked to a phenylethyl group.

This unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Antitumor Activity

Recent studies have highlighted the antitumor activity of compounds in the imidazo[2,1-b]thiazole family. For instance, derivatives synthesized from 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide demonstrated significant antiproliferative effects against various cancer cell lines, with log GI50GI_{50} values ranging from -4.41 to -6.44, indicating potent activity against tumor cells .

Table 1: Summary of Antitumor Activity

CompoundCell LineLog GI50GI_{50} ValueMechanism of Action
3bMCF-7-4.41Apoptosis induction
3bHepG2-6.44Cell cycle arrest

The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies show that treatment with related compounds increases the Bax/Bcl-2 ratio and activates caspase pathways in treated cells, leading to programmed cell death .
  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (S and G2/M), thereby inhibiting cancer cell proliferation .

Case Studies

A notable study evaluated various derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, with some derivatives displaying IC50 values as low as 0.28 µg/mL .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives effectively target tumor cells in animal models. For example, one study reported that a derivative showed selective cytotoxicity towards sarcoma cells in tumor-bearing mice .

Additional Biological Activities

Beyond anticancer properties, imidazo[2,1-b]thiazole derivatives have exhibited:

  • Antibacterial Activity : Compounds have shown effectiveness against various bacterial strains.
  • Antiviral Activity : Some derivatives possess the ability to inhibit viral replication.
  • Anti-inflammatory Effects : Research indicates potential use in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.